2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione
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Overview
Description
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is an organic compound with a complex structure that includes a benzyloxy group, dichloro substituents, and an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-benzyloxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro groups.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, dihydro derivatives, and substituted isoindole-1,3-dione compounds .
Scientific Research Applications
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dichloro substituents can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyloxy-5-hydroxy-phenyl)benzothiazole: A compound with similar structural features but different functional groups, used as a multifunctional MAO-B inhibitor.
2-(Substituted-phenyl)benzimidazole: Compounds with a benzimidazole core, known for their anticancer properties.
Uniqueness
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and dichloro groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C21H13Cl2NO3 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
5,6-dichloro-2-(4-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13Cl2NO3/c22-18-10-16-17(11-19(18)23)21(26)24(20(16)25)14-6-8-15(9-7-14)27-12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
NRILBZPQYAAPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
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